
Copper(II) tetrafluoroborate hexahydrate
Overview
Description
Copper(II) tetrafluoroborate hexahydrate, with the chemical formula Cu(BF₄)₂·6H₂O, is a coordination compound comprising a central copper(II) ion surrounded by six water molecules and two tetrafluoroborate counterions. Key properties include:
- Molecular weight: 345.24 g/mol .
- Appearance: Blue crystalline solid, hygroscopic .
- Solubility: Highly soluble in water .
- Crystal structure: The hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, forms an octahedral geometry, as confirmed by single-crystal X-ray diffraction (CCDC 2310386) .
This compound is widely used in catalysis, synthesis of coordination polymers, and electrochemical applications due to its stability and reactivity .
Preparation Methods
Detailed Preparation Methods
Classical Synthetic Route
The most commonly reported and straightforward synthesis of copper(II) tetrafluoroborate hexahydrate involves the reaction of copper(II) carbonate hydroxide with tetrafluoroboric acid in aqueous solution. The reaction proceeds as follows:
$$
\text{Cu}2(\text{OH})2\text{CO}3 + 4 \text{HBF}4 + 6 \text{H}2\text{O} \rightarrow 2 \text{Cu(BF}4)2 \cdot 6 \text{H}2\text{O} + \text{CO}2 + 2 \text{H}2\text{O}
$$
- Copper(II) carbonate hydroxide is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄).
- The reaction is typically conducted at room temperature.
- Carbon dioxide gas evolution indicates the progress of the reaction.
- The product crystallizes as the hexahydrate upon slow evaporation of the solution.
This method is favored for its simplicity and ability to produce the hexahydrate form directly with good yield and purity.
Industrial Scale Preparation
Industrial production follows the same chemical principle but requires precise control of parameters such as:
- Temperature: Maintained to optimize reaction kinetics and avoid decomposition.
- Concentration: Careful adjustment of reactant concentrations to maximize yield.
- Purification: Includes crystallization and drying under controlled humidity to maintain hydration.
These controls ensure consistent product quality suitable for large-scale applications.
Alternative Copper(II) Sources
While copper(II) carbonate hydroxide is the preferred starting material, other copper(II) salts such as copper(II) oxide or copper(II) hydroxide can be used with tetrafluoroboric acid, provided the reaction conditions are adjusted accordingly to ensure complete conversion and minimal impurities.
Analytical and Research Findings on Preparation
Purity Verification Techniques
- Elemental Analysis: Confirms stoichiometry of copper, boron, fluorine, oxygen, and hydrogen.
- Raman Spectroscopy: Identifies characteristic vibrational modes of BF₄⁻ and Cu–O bonds, confirming coordination environment and hydration state.
- Single-Crystal X-ray Diffraction (SCXRD): Used to determine crystal structure and confirm hexahydrate formation. Temperature-dependent SCXRD reveals phase stability and lattice parameters.
Stability and Solubility
- The compound is highly hygroscopic; thus, storage and handling under controlled humidity are essential.
- Solubility tests show good dissolution in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).
- Thermogravimetric analysis (TGA) indicates dehydration steps and thermal stability up to moderate temperatures before decomposition.
Summary Table of Preparation Method
Step | Reagents & Conditions | Observations & Notes |
---|---|---|
1 | Copper(II) carbonate hydroxide + aqueous HBF₄ | Reaction at room temperature; CO₂ evolution observed |
2 | Stirring until complete dissolution | Solution turns blue, indicating Cu(II) complex formation |
3 | Slow evaporation of solution | Crystallization of blue hexahydrate crystals |
4 | Isolation and drying under controlled humidity | Maintains hexahydrate form; avoids dehydration |
5 | Purity checks via elemental analysis, Raman, SCXRD | Confirms composition and crystal structure |
Comparative Notes on this compound Preparation
Aspect | This compound | Other Copper(II) Salts (e.g., sulfate, perchlorate) |
---|---|---|
Starting Material | Copper(II) carbonate hydroxide | Copper(II) sulfate, perchlorate, oxide |
Acid Used | Tetrafluoroboric acid (HBF₄) | Sulfuric acid, perchloric acid |
Hydration State Control | Crystallizes as hexahydrate | Varies (e.g., pentahydrate for sulfate) |
Hygroscopicity | Highly hygroscopic | Variable |
Purity and Stability | High purity with controlled crystallization | Dependent on preparation and storage |
Research Insights Related to Preparation
- This compound prepared by the above method exhibits superior catalytic activity compared to other copper(II) salts in organic synthesis reactions such as Michael additions and multicomponent reactions, highlighting the importance of preparation purity and hydration state.
- The hexahydrate form is crucial for maintaining the Lewis acidity and coordination environment necessary for catalytic efficiency.
- The preparation method allows for reproducible synthesis of the compound suitable for advanced applications in organic synthesis, electrochemistry, and materials science.
Chemical Reactions Analysis
Types of Reactions: Copper(II) tetrafluoroborate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: In some reactions, copper(II) can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the water molecules coordinated to copper(II) are replaced by other ligands.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Ligands such as phosphines (e.g., triphenylphosphine) and amines are often used in substitution reactions.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
Catalytic Role
Copper(II) tetrafluoroborate hexahydrate serves as an effective Lewis acid in organic reactions. It is particularly useful in:
- Diels-Alder Reactions : Acts as a catalyst for cycloaddition reactions, facilitating the formation of cyclic compounds from diene and dienophile reactants .
- Cyclopropanation : Utilized for the cyclopropanation of alkenes using diazo reagents, where it promotes the formation of three-membered ring compounds .
- Meinwald Rearrangement : Functions as a catalyst in rearrangement reactions involving epoxides, enhancing reaction efficiency .
Case Study
In a study published by MDPI, copper(II) tetrafluoroborate was shown to effectively catalyze the Michael addition of thiols to α,β-unsaturated carbonyl compounds, demonstrating its utility in synthesizing complex organic molecules .
Electrochemistry
Electrochemical Applications
this compound is employed in electrochemical processes due to its ability to facilitate electron transfer. Key applications include:
- Electroplating : Used in fluoroborate-based plating baths for copper electroplating, providing high-quality coatings on various substrates .
- Electrochemical Catalysis : Functions as a catalyst for various electrochemical reactions, enhancing reaction rates and efficiencies .
Materials Science
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is integral in synthesizing metal-organic frameworks, which are materials with porous structures used for gas adsorption and separation technologies. Research indicates that copper(II) tetrafluoroborate can be utilized to create frameworks that exhibit high selectivity and stability for gas removal applications .
Biological Applications
Antioxidant Activity
Recent studies have explored the biological implications of copper(II) complexes, including those with tetrafluoroborate ligands. These complexes have shown promising results in radical scavenging activities, suggesting potential applications in biomedicine as antioxidant agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which copper(II) tetrafluoroborate hexahydrate exerts its effects involves its role as a Lewis acid. In organic synthesis, it can activate substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reaction or application being studied .
Comparison with Similar Compounds
Comparison with Similar Tetrafluoroborate Hexahydrates
The following table summarizes critical data for Cu(BF₄)₂·6H₂O and analogous compounds (Ni, Co, Fe):
Detailed Analysis of Key Differences
A. Structural and Crystallographic Features
- Copper(II) Complex : The [Cu(H₂O)₆]²⁺ core adopts a distorted octahedral geometry, confirmed by X-ray crystallography . This structure facilitates its use in forming coordination polymers with ligands like tetrazoles and pyrazine dioxide .
Research Findings and Trends
- Coordination Polymers : Cu(BF₄)₂·6H₂O forms 1D/2D polymers with N-heterocyclic ligands, enabling applications in molecular sensing and magnetism .
- Electrochemical Use : Iron(II) tetrafluoroborate hexahydrate is emerging in relaxometric contrast agent research, leveraging its paramagnetic properties .
- Synthetic Utility : Nickel analogs are employed in corrosion testing and metal spiking solutions, highlighting their niche electrochemical roles .
Biological Activity
Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) is a copper salt that has garnered attention for its biological activity and potential applications in various fields including organic synthesis, catalysis, and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : Cu(BF₄)₂·6H₂O
- Molecular Weight : 345.24 g/mol
- Appearance : Blue crystalline solid, highly hygroscopic
- IUPAC Name : Copper(2+) bis(tetrafluoroboranuide) hexahydrate
This compound is primarily utilized as a Lewis acid in organic reactions such as Diels-Alder reactions and cyclopropanation of alkenes. It also plays a role in the preparation of various copper complexes that exhibit significant biological activities .
This compound acts as a Lewis acid , facilitating chemical reactions by accepting electron pairs. Its biological activity can be attributed to several mechanisms:
- Catalytic Activity : It serves as a catalyst in organic syntheses, promoting reactions that can lead to biologically active compounds.
- Radical Scavenging : Some studies suggest it exhibits antioxidant properties, which may protect cells from oxidative stress .
- Enzyme Mimetic Properties : Certain copper complexes derived from this compound have been shown to mimic enzyme activity, influencing biochemical pathways in living organisms .
Antioxidant Activity
Research has indicated that copper complexes derived from this compound display radical scavenging activities. For instance, one study found that a specific complex exhibited superior radical scavenging compared to other tested ligands and complexes. This suggests potential therapeutic applications in conditions associated with oxidative stress .
Enzyme Mimetic Studies
A notable case study involved testing a copper complex (derived from Cu(BF₄)₂·6H₂O) on erythrocyte lysates from patients undergoing chemotherapy. The results demonstrated that the complex could enhance the activity levels of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), indicating its potential role as an enzyme mimetic in therapeutic settings .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other copper salts:
Compound | Structure Type | Biological Activity |
---|---|---|
Copper(II) Perchlorate Hexahydrate | Cu(ClO₄)₂·6H₂O | Used in similar catalytic roles |
Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | Known for antimicrobial properties |
Copper(I) Tetrafluoroborate | Cu(BF₄)·xH₂O | Exhibits different catalytic behavior |
This compound stands out due to its specific anion (tetrafluoroborate), which imparts distinct chemical properties that influence its reactivity and biological interactions compared to other copper salts .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of copper(II) tetrafluoroborate hexahydrate?
- Methodology :
Single-crystal X-ray diffraction (SCXRD) is the primary method. Grow high-quality single crystals via slow evaporation of aqueous solutions.
Collect diffraction data at multiple temperatures (e.g., 90 K, 150 K, 270 K) to assess thermal effects on unit cell parameters.
Compare the structure to isotypic compounds (e.g., copper(II) perchlorate hexahydrate) for validation .
- Key Parameters :
- Unit cell dimensions (e.g., β angle near 90° suggests potential phase transitions).
- Packing efficiency metrics: K.P.I. coefficient (78.0) and FUV index (256.21 ų) .
Q. How can researchers synthesize this compound with high purity?
- Methodology :
React copper(II) carbonate or hydroxide with tetrafluoroboric acid (HBF₄) in aqueous solution at room temperature.
Evaporate the solution slowly to crystallize the hexahydrate form.
Verify purity via elemental analysis, Raman spectroscopy, and comparison to crystallographic data (CCDC 2310386) .
Q. What factors influence the solubility and stability of this compound in different solvents?
- Methodology :
Test solubility in polar solvents (water, methanol, DMSO) and non-polar solvents (hexane) under controlled humidity.
Monitor stability via thermogravimetric analysis (TGA) to detect dehydration or decomposition.
Use Raman spectroscopy to identify solvent-copper interactions (e.g., shifts in BF₄⁻ or Cu-O vibrational bands) .
Advanced Research Questions
Q. How do temperature-dependent phase transitions occur in this compound, and how can they be characterized?
- Methodology :
Perform variable-temperature SCXRD to track changes in unit cell parameters (e.g., β angle approaching 90° at lower temperatures).
Use Raman spectroscopy to detect symmetry changes (e.g., monoclinic → orthorhombic transition).
Properties
IUPAC Name |
copper;ditetrafluoroborate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYIXFBIARQMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CuF8H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578182 | |
Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72259-10-0 | |
Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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